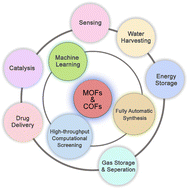The future of metal–organic frameworks and covalent organic frameworks: rational synthesis and customized applications
Materials Horizons Pub Date: 2023-10-09 DOI: 10.1039/D3MH01396K
Abstract
Metal–organic frameworks (MOFs) and covalent organic frameworks (COFs) are designable and tunable functional crystalline porous materials that have been explored for applications such as catalysis, chemical sensing, water harvesting, gas storage, and separation. On the basis of reticular chemistry, the rational design and synthesis of MOFs and COFs allows us to have unprecedented control over their structural features and functionalities. Given the vast number of possible MOF and COF structures and the flexibility of modifying them, it remains challenging to navigate the infinite chemical space solely through a trial-and-error process. This Opinion Article provides a brief perspective of the current state and future prospects of MOFs and COFs. We envision that emerging technologies based on machine learning and robotics, such as high-throughput computational screening and fully automatic synthesis, can potentially address some challenges facing this field, accelerating the discovery of porous framework materials and the development of rational synthetic strategies for customized applications.


Recommended Literature
- [1] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [2] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [3] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [4] Hierarchical wrinkling on elastomeric Janus spheres
- [5] Estimating and using sampling precision in surveys of trace constituents of soils
- [6] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [7] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [8] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [9] Inside front cover
- [10] Note on the Valenta acetic acid test

Journal Name:Materials Horizons
Research Products
-
CAS no.: 169555-93-5
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 147253-67-6









